Cas no 465510-58-1 ((E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide structure](https://it.kuujia.com/scimg/cas/465510-58-1x500.png)
465510-58-1 structure
Nome del prodotto:(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)-2-propenamide
- EN300-26602974
- 465510-58-1
- (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-indol-3-ylprop-2-enamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
- (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
- AKOS001048838
- Z44308238
-
- Inchi: 1S/C19H11ClF3N3O/c20-15-6-5-13(19(21,22)23)8-17(15)26-18(27)11(9-24)7-12-10-25-16-4-2-1-3-14(12)16/h1-8,10,25H,(H,26,27)/b11-7+
- Chiave InChI: DOZQLLOGWVZTBZ-YRNVUSSQSA-N
- Sorrisi: ClC1C=CC(C(F)(F)F)=CC=1NC(/C(/C#N)=C/C1=CNC2C=CC=CC=21)=O
Proprietà calcolate
- Massa esatta: 389.0542742g/mol
- Massa monoisotopica: 389.0542742g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 642
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 68.7Ų
- XLogP3: 5.3
Proprietà sperimentali
- Densità: 1.505±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 594.5±50.0 °C(Predicted)
- pka: 9.16±0.70(Predicted)
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26602974-0.05g |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide |
465510-58-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide Letteratura correlata
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
4. Book reviews
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
465510-58-1 ((E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide) Prodotti correlati
- 149609-87-0(2-Furancarboxylic acid, 5-(4-fluorophenoxy)-)
- 51036-76-1(2-(2-bromoethyl)-1H-imidazole)
- 2228757-03-5(3-(5-bromo-2-methylphenyl)but-3-en-1-amine)
- 2228929-61-9(methyl 3-(oxiran-2-yl)methylbenzoate)
- 1211586-89-8(3-bromo-2-methoxypyridine-4-carboxylic acid)
- 1246816-50-1(R-(-)-Arundic Acid-d3)
- 2227819-59-0(rac-(1R,2S)-2-(3-bromo-4-chlorophenyl)cyclopropan-1-amine)
- 1323105-73-2(N-{3-carbamoyl-4H,5H,6H-cyclopentabthiophen-2-yl}-1-methanesulfonylpyrrolidine-2-carboxamide)
- 1416439-89-8(3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine)
- 1492878-05-3(1-(bromomethyl)-1-(tert-butoxymethyl)cyclopropane)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
